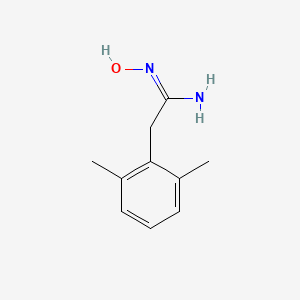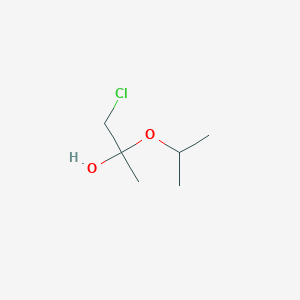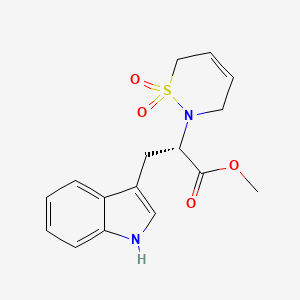
P-Nitrophenyl-N-acetyl-1-thio-B-D-*gluco saminide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P-Nitrophenyl-N-acetyl-1-thio-B-D-gluco saminide: is a synthetic compound widely used in biochemical research. It is known for its role as a substrate in enzymatic assays, particularly for the detection of N-acetyl-β-D-glucosaminidase activity . The compound’s structure includes a nitrophenyl group, an acetyl group, and a thioglycoside linkage, making it a valuable tool in various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of P-Nitrophenyl-N-acetyl-1-thio-B-D-gluco saminide typically involves the reaction of 4-nitrophenyl thiol with N-acetyl-β-D-glucosamine. The process includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of N-acetyl-β-D-glucosamine are protected using suitable protecting groups.
Formation of Thioglycoside Linkage: The protected N-acetyl-β-D-glucosamine is reacted with 4-nitrophenyl thiol in the presence of a catalyst to form the thioglycoside linkage.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods: : Industrial production of P-Nitrophenyl-N-acetyl-1-thio-B-D-gluco saminide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pH, and catalyst concentration, to ensure high yield and purity .
化学反応の分析
Types of Reactions: : P-Nitrophenyl-N-acetyl-1-thio-B-D-gluco saminide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by N-acetyl-β-D-glucosaminidase to release p-nitrophenol, which is detectable by its yellow color.
Oxidation and Reduction: The nitrophenyl group can participate in oxidation and
特性
分子式 |
C14H18N2O7S |
|---|---|
分子量 |
358.37 g/mol |
IUPAC名 |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenyl)sulfanyloxan-3-yl]acetamide |
InChI |
InChI=1S/C14H18N2O7S/c1-7(18)15-11-13(20)12(19)10(6-17)23-14(11)24-9-4-2-8(3-5-9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12-,13-,14+/m1/s1 |
InChIキー |
XXHJAPWYKMBYHF-KSTCHIGDSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1SC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O |
正規SMILES |
CC(=O)NC1C(C(C(OC1SC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one](/img/structure/B13800086.png)


![2-hydroxybutanedioate;(3Z)-4-methyl-3-[(4-phenyldiazenylphenyl)hydrazinylidene]-5-pyridin-1-ium-1-ylpyridin-1-ium-2,6-dione](/img/structure/B13800110.png)


![1-[(2E,4E,6E)-1-Oxo-2,4,6-octatrienyl]piperidine](/img/structure/B13800125.png)

![N-[(E)-(3,3-dimethylindol-2-yl)methylideneamino]naphthalen-2-amine](/img/structure/B13800140.png)
![[(Dichloromethyl)sulfanyl]benzene](/img/structure/B13800147.png)

![5H-Indeno[5,6-D][1,2]oxazole](/img/structure/B13800158.png)

![2-Naphthalenesulfonyl chloride, 5-[bis(methylsulfonyl)amino]-1-[(methylsulfonyl)oxy]-](/img/structure/B13800162.png)
